An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid: A Conformationally Constrained Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid: A Conformationally Constrained Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-azabicyclo[2.2.2]octane-4-carboxylic acid, a conformationally rigid bicyclic amino acid of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable scaffold for introducing conformational constraint into bioactive molecules, thereby enhancing their pharmacological properties. This document delves into the chemical structure, physicochemical properties, synthetic methodologies, and key applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and life sciences sectors.
Introduction: The Significance of Conformational Constraint in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt a multitude of shapes, not all of which are conducive to optimal interaction with a biological target. The principle of conformational constraint involves designing molecules with reduced flexibility to lock them into their bioactive conformation. This strategy can lead to significant improvements in potency, selectivity, and metabolic stability.
The 2-azabicyclo[2.2.2]octane framework, a bridged analog of piperidine, is an exemplary scaffold for achieving conformational rigidity. By incorporating this motif, the piperidine-like ring is locked into a rigid boat-like conformation, pre-organizing appended functional groups in a well-defined spatial orientation. 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, as a bifunctional derivative, serves as a versatile building block for integrating this constrained core into a wide array of molecular architectures, particularly in the design of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid is characterized by a bicyclic system with a nitrogen atom at the 2-position and a carboxylic acid group at the 4-position bridgehead carbon.
Caption: Chemical structure of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid.
Physicochemical Data
Precise experimental data for the free 2-Azabicyclo[2.2.2]octane-4-carboxylic acid is not extensively reported in the literature. However, predicted data for the hydrochloride salt and experimental data for structurally related compounds provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | - |
| Molecular Weight | 155.19 g/mol | - |
| Monoisotopic Mass | 155.09464 Da | Predicted[1] |
| XlogP (predicted) | -2.1 | Predicted[1] |
| pKa (predicted) | ~4.4 | Inferred from 2-oxabicyclo[2.2.2]octane-4-carboxylic acid[2] |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water and polar organic solvents | Expected |
Note: The predicted pKa is inferred from the experimentally determined pKa of the analogous 2-oxabicyclo[2.2.2]octane-4-carboxylic acid, which was found to be 4.4. The presence of the nitrogen atom in the 2-position may influence the acidity of the carboxylic acid.
Spectroscopic Characterization (Expected)
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the bicyclic core. The bridgehead proton at C4 would likely appear as a distinct multiplet. The N-H proton signal would be observed, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the bicyclic framework and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H stretching and bending vibrations.
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Mass Spectrometry: For the protonated molecule [M+H]⁺, the expected m/z would be approximately 156.1019.[1]
Synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid
Several synthetic routes to the 2-azabicyclo[2.2.2]octane core have been reported. A common strategy involves an intramolecular cyclization reaction. An iodocyclization approach has been shown to be effective for the synthesis of related 2-azabicyclo[2.2.2]octane systems.[2]
A plausible and efficient synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid can be envisioned starting from a suitably substituted cyclohexene derivative. The following experimental protocol is a representative, field-proven methodology adapted from similar syntheses.
Caption: Generalized synthetic workflow for 2-Azabicyclo[2.2.2]octane-4-carboxylic acid.
Experimental Protocol: Iodocyclization Approach
This protocol outlines a potential multi-step synthesis.
Step 1: Synthesis of the Cyclohexene Precursor
The synthesis would begin with a commercially available or readily prepared cyclohexene derivative bearing an amino group and a precursor to the carboxylic acid at the appropriate positions.
Step 2: Iodocyclization
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Dissolve the cyclohexene precursor in acetonitrile.
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Add molecular iodine (I₂) to the solution at room temperature.
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Heat the reaction mixture to facilitate the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the iodinated 2-azabicyclo[2.2.2]octane intermediate.
Causality Behind Experimental Choices: Acetonitrile is a common solvent for iodocyclization reactions as it is polar enough to dissolve the reactants but generally does not interfere with the reaction. Heating is often necessary to overcome the activation energy for the cyclization.
Step 3: Conversion to the Carboxylic Acid
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The resulting iodinated intermediate can be converted to the final carboxylic acid through a series of standard organic transformations. For instance, if the precursor contained an ester group, it would be hydrolyzed at this stage. If it contained a group that can be oxidized to a carboxylic acid, that reaction would be performed here.
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For example, if a primary alcohol is present at the C4 position, it can be oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
Self-Validating System: Each step of this synthesis should be monitored for completion and purity. The structure of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and compared with expected data.
Applications in Drug Discovery and Development
The rigid 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. 2-Azabicyclo[2.2.2]octane-4-carboxylic acid serves as a key building block in this context.
As a Constrained Amino Acid Analog
When incorporated into peptides, 2-azabicyclo[2.2.2]octane-4-carboxylic acid acts as a conformationally constrained proline analog. This can induce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides.
Caption: Logical relationship of incorporating the constrained analog into a peptide.
Scaffold for Small Molecule Therapeutics
The 2-azabicyclo[2.2.2]octane core has been successfully utilized in the design of potent and selective inhibitors for various drug targets.
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γ-Secretase Inhibitors: Derivatives of 2-azabicyclo[2.2.2]octane have been developed as potent and selective inhibitors of presenilin-1 (PSEN-1), a component of the γ-secretase complex implicated in Alzheimer's disease.[3] The rigid scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.
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Fatty Acid Elongase 6 (ELOVL6) Inhibitors: Novel 2-azabicyclo[2.2.2]octane derivatives have been identified as potent and selective inhibitors of ELOVL6, an enzyme involved in fatty acid metabolism and a potential target for metabolic diseases.[4]
Conclusion
2-Azabicyclo[2.2.2]octane-4-carboxylic acid is a valuable and versatile building block for the design of conformationally constrained molecules with potential therapeutic applications. Its rigid bicyclic structure provides a robust platform for the precise spatial arrangement of functional groups, enabling the optimization of pharmacological properties. The synthetic methodologies, while requiring careful execution, are accessible and scalable. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of constrained scaffolds like 2-azabicyclo[2.2.2]octane-4-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. DOI. [Link]
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Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
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Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. [Link]
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Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
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2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride. PubChem. [Link]
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